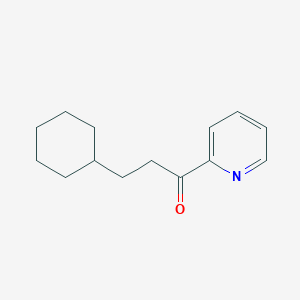

(2-Cyclohexyl)ethyl 2-pyridyl ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

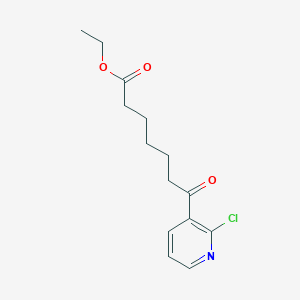

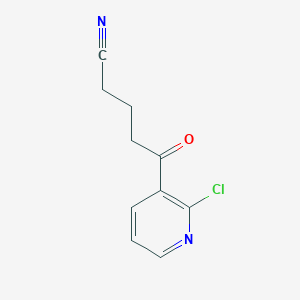

“(2-Cyclohexyl)ethyl 2-pyridyl ketone” is a chemical compound with the IUPAC name 3-cyclohexyl-1-pyridin-2-ylpropan-1-one . It has a molecular formula of C14H19NO .

Synthesis Analysis

The synthesis of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, can be achieved through a practical method involving continuous flow . In this process, 2-lithiopyridine, formed by a Br/Li exchange, reacts with commercially available esters to produce 2-pyridyl ketones . This method is applicable to a variety of esters and has been used in the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate .Molecular Structure Analysis

The molecular structure of “(2-Cyclohexyl)ethyl 2-pyridyl ketone” consists of 14 carbon atoms, 19 hydrogen atoms, and 1 nitrogen atom . The average mass of the molecule is 217.307 Da, and the monoisotopic mass is 217.146667 Da .Chemical Reactions Analysis

The chemical reactions involving 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, are crucial in medicinal chemistry . They are employed as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .Scientific Research Applications

Synthesis of Bioactive Molecules

2-Pyridyl ketones, including (2-Cyclohexyl)ethyl 2-pyridyl ketone, widely appear in bioactive molecules and natural products . They are crucial pharmacophore groups and usually served as privileged structure in medicinal chemistry .

2. Precursors for Chiral 2-Pyridine Alky/Aryl Alcohols 2-Pyridyl ketones are employed as precursors for chiral 2-pyridine alky/aryl alcohols . These alcohols are important in the field of organic chemistry and medicinal chemistry .

Precursors for 2-Aminoalkyl Pyridine Ligands

Another application of 2-pyridyl ketones is their use as precursors for 2-aminoalkyl pyridine ligands . These ligands are used in asymmetric catalysis, a key process in the synthesis of many pharmaceuticals .

4. Synthesis of TGF-β Type 1 Receptor Inhibitor LY580276 Intermediate The 2-pyridyl ketone has been applied to the synthesis of TGF-β type 1 receptor inhibitor LY580276 intermediate . This indicates its potential application in the development of therapeutic agents .

Rapid Synthesis in Continuous Flow

A practical method for the rapid synthesis of 2-pyridyl ketone library in continuous flow has been reported . This protocol functions broadly on a variety of esters and is rapid, reliable, and cost-efficient .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . 2-Pyridyl ketones, including (2-Cyclohexyl)ethyl 2-pyridyl ketone, can be used in this reaction .

Mechanism of Action

Target of Action

Ketones, including (2-Cyclohexyl)ethyl 2-pyridyl ketone, can react with a variety of nucleophiles. The carbonyl carbon in the ketone is electrophilic and can be targeted by nucleophiles in various reactions .

Mode of Action

In the presence of a nucleophile, the carbonyl group of (2-Cyclohexyl)ethyl 2-pyridyl ketone can undergo addition reactions. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate .

Biochemical Pathways

Ketones can participate in many biochemical pathways. For instance, they can undergo oxidation reactions to form carboxylic acids . .

Result of Action

The result of (2-Cyclohexyl)ethyl 2-pyridyl ketone’s action would depend on the specific reaction it undergoes and the biological context in which the reaction occurs. For instance, if it undergoes an oxidation reaction, the product would be a carboxylic acid .

Action Environment

The action, efficacy, and stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone can be influenced by various environmental factors. These can include the pH of the environment, the presence of other reactive species, and temperature .

Safety and Hazards

Future Directions

The future directions in the research and application of 2-pyridyl ketones, such as “(2-Cyclohexyl)ethyl 2-pyridyl ketone”, could involve their use in the synthesis of bioactive molecules and natural products . They could also be used as precursors for chiral 2-pyridine alky/aryl alcohols or 2-aminoalkyl pyridine ligands for asymmetric catalysis .

properties

IUPAC Name |

3-cyclohexyl-1-pyridin-2-ylpropan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMNOWTBUUMGMRE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641990 |

Source

|

| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Cyclohexyl)ethyl 2-pyridyl ketone | |

CAS RN |

898779-60-7 |

Source

|

| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)